Silane, 10-undecen-1-yl-
Overview
Description
Silane, 10-undecen-1-yl-: is an organosilicon compound with the molecular formula C11H24Si . It is a silane derivative where the silicon atom is bonded to a 10-undecen-1-yl group. This compound is known for its applications in surface modification, polymer chemistry, and as a precursor in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Hydrosilylation Reaction: One common method to synthesize silane, 10-undecen-1-yl-, involves the hydrosilylation of 10-undecen-1-ol with trichlorosilane in the presence of a platinum catalyst such as Karstedt’s catalyst. .
Vacuum Distillation: The product is purified by vacuum distillation to remove any unreacted starting materials and by-products.
Industrial Production Methods: Industrial production of silane, 10-undecen-1-yl-, follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Silane, 10-undecen-1-yl-, can undergo oxidation reactions to form corresponding silanols or siloxanes.
Substitution: It can participate in substitution reactions where the silicon atom is replaced by other functional groups.
Polymerization: The compound can be used as a monomer or co-monomer in polymerization reactions to form various polymeric materials
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, ozone, or other peroxides.
Catalysts: Platinum-based catalysts for hydrosilylation reactions.
Solvents: Tetrahydrofuran (THF), hexane, and dichloromethane are commonly used solvents
Major Products Formed:
Silanols: Formed through oxidation.
Siloxanes: Formed through condensation of silanols.
Polymers: Formed through polymerization reactions
Scientific Research Applications
Chemistry:
Surface Modification: Silane, 10-undecen-1-yl-, is used to modify surfaces to enhance their hydrophobicity or hydrophilicity.
Polymer Chemistry: It serves as a monomer or co-monomer in the synthesis of various polymers with unique properties.
Biology and Medicine:
Biocompatible Coatings: The compound is used to create biocompatible coatings for medical devices and implants.
Industry:
Mechanism of Action
Molecular Targets and Pathways:
Surface Interaction: Silane, 10-undecen-1-yl-, interacts with surfaces through the formation of covalent bonds between the silicon atom and surface hydroxyl groups.
Polymerization: During polymerization, the compound forms covalent bonds with other monomers, resulting in the formation of polymeric chains with desired properties.
Comparison with Similar Compounds
Silane, 10-undecen-1-yl-2-bromo-2-methylpropionate: This compound is similar in structure but contains a bromine atom, making it more reactive in certain chemical reactions.
This compound2-chloro-2-methylpropionate: Similar to the bromo derivative but with a chlorine atom, offering different reactivity and applications.
Uniqueness:
Versatility: Silane, 10-undecen-1-yl-, is unique due to its versatility in various chemical reactions and applications in multiple fields.
Surface Modification: Its ability to modify surface properties makes it highly valuable in both research and industrial applications.
Properties
InChI |
InChI=1S/C11H21Si/c1-2-3-4-5-6-7-8-9-10-11-12/h2H,1,3-11H2 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRUZDBUFWBGNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCC[Si] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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